1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one
CAS No.: 891108-06-8
Cat. No.: VC8309519
Molecular Formula: C22H21N7OS
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891108-06-8 |
|---|---|
| Molecular Formula | C22H21N7OS |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C22H21N7OS/c30-21(28-13-11-27(12-14-28)18-6-2-1-3-7-18)16-31-22-25-24-20-9-8-19(26-29(20)22)17-5-4-10-23-15-17/h1-10,15H,11-14,16H2 |
| Standard InChI Key | OUEZROICKLNEOV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CN=CC=C5 |
Introduction
The compound 1-(4-Phenylpiperazin-1-yl)-2-{[6-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one (PubChem CID: 26842610) is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its structure integrates multiple pharmacophoric groups, including a phenylpiperazine moiety and a triazolopyridazine core, which are known for their biological activity. This article explores its chemical properties, synthesis pathways, and potential applications.
Synthesis Pathways
The synthesis of this compound involves multistep reactions that integrate the phenylpiperazine and triazolopyridazine subunits. A general synthetic route includes:
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Formation of the Triazolopyridazine Core:
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The triazolopyridazine scaffold is synthesized through condensation reactions involving pyridine derivatives and hydrazine-based intermediates.
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Cyclization reactions are employed to form the fused triazole-pyridazine ring system.
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Attachment of the Phenylpiperazine Unit:
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The phenylpiperazine moiety is introduced via nucleophilic substitution or amidation reactions.
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Thioether Linkage Formation:
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The final step involves coupling the triazolopyridazine derivative with a phenylpiperazine-thioacetone intermediate under controlled conditions.
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These steps are optimized to achieve high yields and purity while minimizing byproducts.
Biological Activity and Applications
Preliminary studies suggest that this compound exhibits diverse pharmacological properties due to its structural features:
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Antimicrobial Potential:
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Antiviral Activity:
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Central Nervous System Effects:
Further research is needed to confirm these activities in this specific compound.
Spectroscopic Characterization
The compound can be characterized using advanced analytical techniques:
- mass of a compound required to prepare a solution of known volume and concentration
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- concentration of a solution resulting from a known mass of compound in a specific volume